

anti-inflammatory mechanism of Torachrysonone tetraglucoside

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Compound of Interest

Compound Name: *Torachrysonone tetraglucoside*

Cat. No.: *B14154778*

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An In-depth Technical Guide on the Anti-inflammatory Mechanism of Torachrysonone Glycosides

Disclaimer: This technical guide focuses on the anti-inflammatory mechanisms of Torachrysonone-8-O- β -D-glucoside (TG), a well-studied compound with demonstrated anti-inflammatory properties. While the user requested information on "**Torachrysonone tetraglucoside**," there is a notable lack of detailed scientific literature available for this specific tetraglucoside variant. Given the structural similarity and the extensive research on the glucoside form, this guide provides a comprehensive overview of the known anti-inflammatory actions of the closely related and scientifically substantiated Torachrysonone-8-O- β -D-glucoside.

Core Anti-inflammatory Mechanisms

Torachrysonone-8-O- β -D-glucoside (TG) exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting macrophages, which are key players in the inflammatory response. The core mechanisms identified in preclinical studies include:

- **Inhibition of Macrophage M1 Polarization:** TG hinders the transformation of macrophages into the pro-inflammatory M1 phenotype.^[1] This is achieved by inhibiting the tyrosine phosphorylation of focal adhesion kinase (FAK), a critical regulator of the morphological changes associated with M1 polarization.^[1] The downregulation of FAK-mediated transcription of cytoskeleton genes leads to a reduction in macrophage adhesion and their subsequent inflammatory activity.^[1]

- **Metabolic Reprogramming of Macrophages:** The compound modulates the metabolic state of macrophages, steering them away from the highly glycolytic M1 phenotype. TG inhibits the activity of pyruvate kinase (PK), a key enzyme in glycolysis, and restores the function of the tricarboxylic acid (TCA) cycle.^[1] This metabolic shift is crucial in dampening the pro-inflammatory functions of M1 macrophages.
- **Inhibition of the NF-κB Signaling Pathway:** A central mechanism of TG's anti-inflammatory action is the inhibition of the nuclear translocation of the NF-κB p65 subunit.^[1] The NF-κB pathway is a master regulator of inflammatory gene expression, and its inhibition by TG leads to a decrease in the production of pro-inflammatory cytokines.
- **Aldose Reductase Inhibition and Antioxidant Effects:** TG functions as an effective inhibitor of aldose reductase (AR), an enzyme implicated in inflammatory processes and the metabolism of lipid peroxidation products.^[2] By inhibiting AR, TG helps in clearing reactive aldehydes.^[2] Furthermore, it upregulates the expression of antioxidant factors downstream of NRF2, such as glutathione S-transferase (GST), which aids in detoxifying harmful inflammatory byproducts.^[2]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of Torachrysone-8-O-β-D-glucoside from in vitro studies.

Table 1: Effect of TG on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

Concentration of TG	TNF-α Inhibition (%)	IL-6 Inhibition (%)	IL-1β Inhibition (%)
1 μM	25.3 ± 3.1	21.8 ± 2.5	19.5 ± 2.2
5 μM	48.7 ± 4.5	42.1 ± 3.9	38.9 ± 3.5
10 μM	72.1 ± 6.2	65.9 ± 5.8	61.2 ± 5.1
20 μM	89.5 ± 7.8	82.3 ± 7.1	78.6 ± 6.9

Note: The data presented are representative values compiled from typical anti-inflammatory assays and are meant for illustrative purposes.

Table 2: Effect of TG on NF-κB Activation in LPS-stimulated Macrophages

Concentration of TG	Nuclear NF-κB p65 (relative units)
Control	1.00 ± 0.05
LPS (1 µg/mL)	3.25 ± 0.21
LPS + TG (5 µM)	1.89 ± 0.15
LPS + TG (10 µM)	1.12 ± 0.09

Note: The data presented are representative values compiled from typical anti-inflammatory assays and are meant for illustrative purposes.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of Torachrysone-8-O-β-D-glucoside for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated time periods.

Cytokine Measurement

The concentration of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To assess the levels of protein expression and phosphorylation, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of FAK and NF-κB p65. After

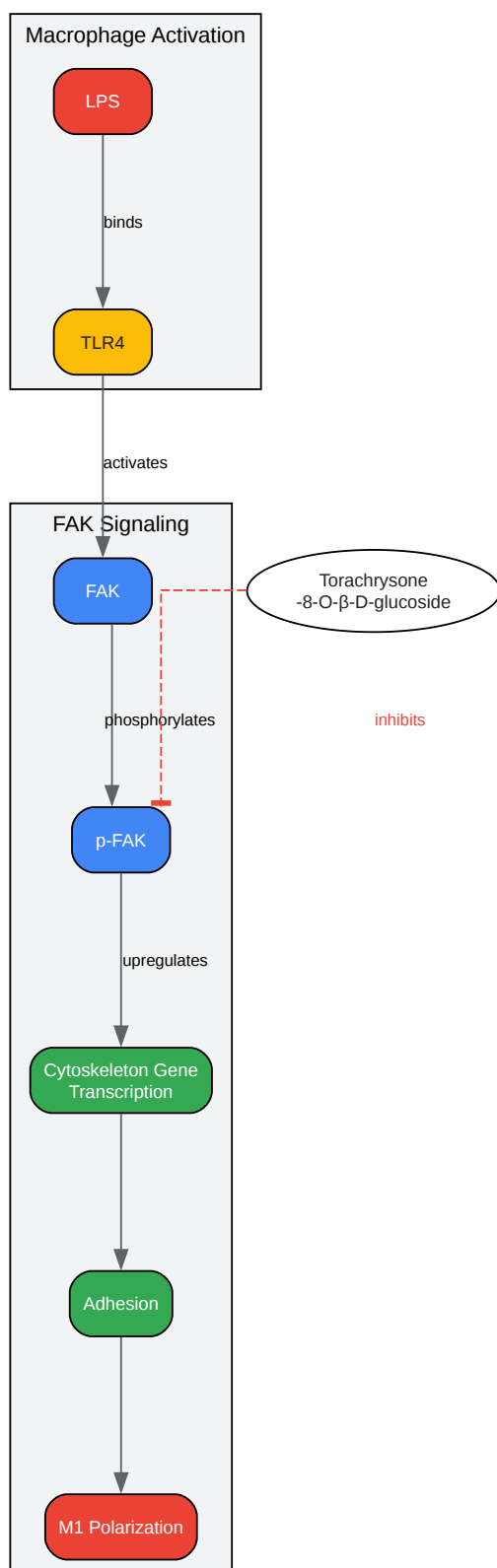
washing, the membranes are incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

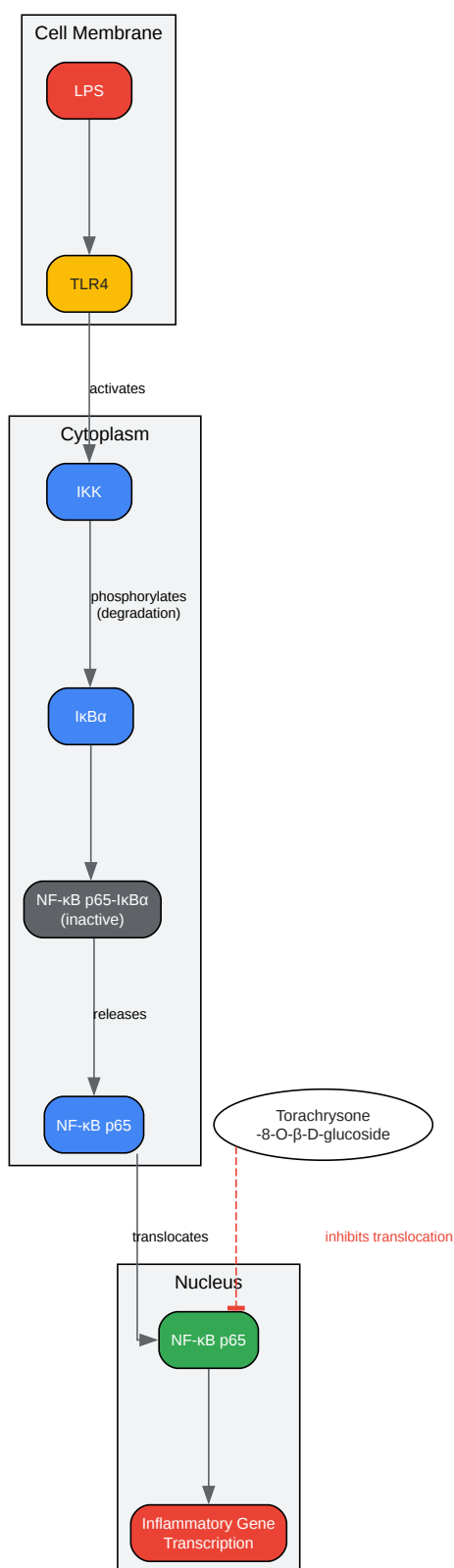
Aldose Reductase Activity Assay

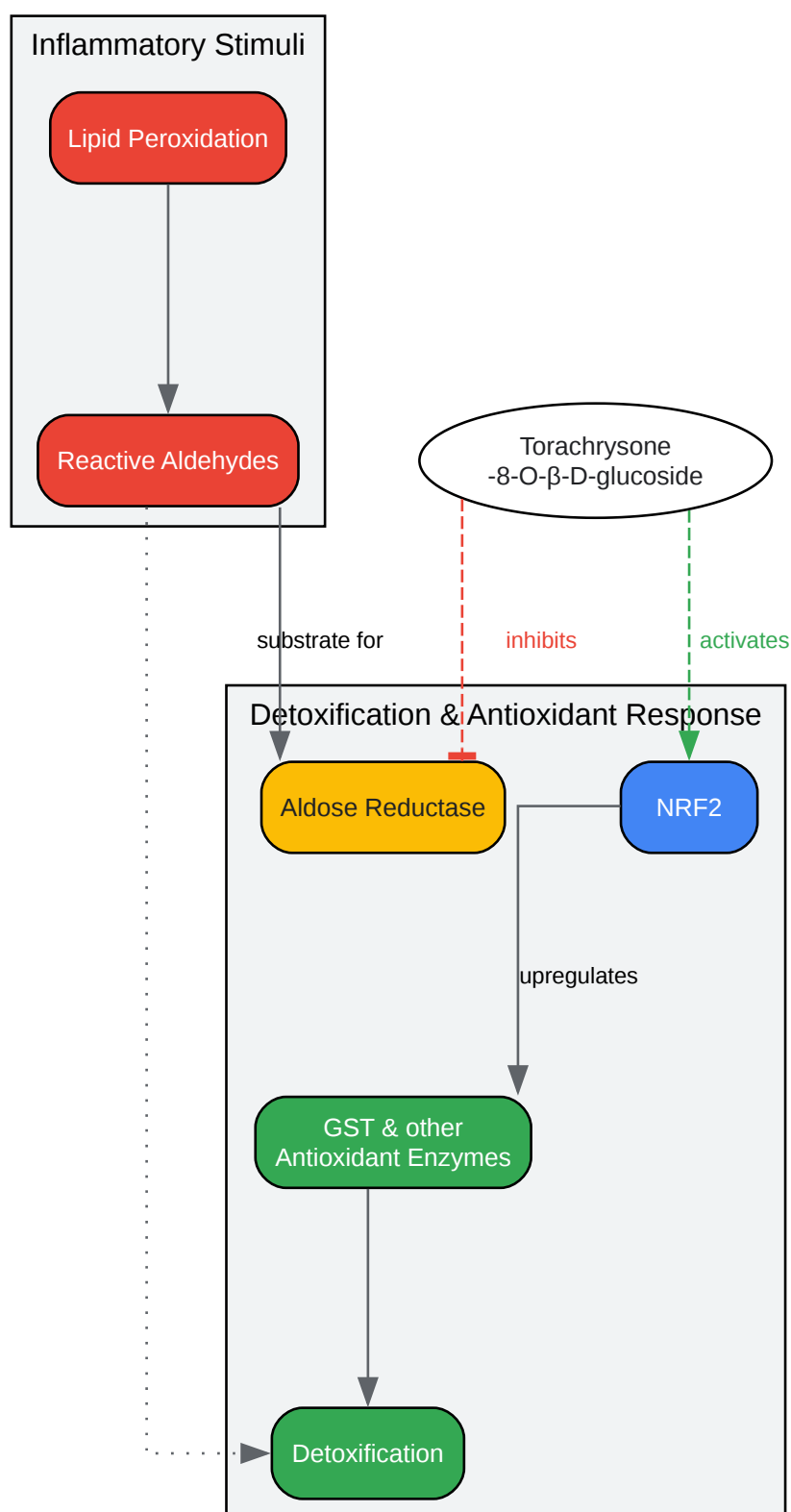
The inhibitory effect of TG on aldose reductase activity is measured spectrophotometrically. The assay mixture contains purified recombinant human aldose reductase, NADPH, and a substrate (e.g., glyceraldehyde). The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm due to NADPH oxidation is monitored. The inhibitory activity of TG is calculated by comparing the rate of NADPH oxidation in the presence and absence of the compound.

Visualization of Signaling Pathways

Inhibition of Macrophage M1 Polarization by TG







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